2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride
Description
2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride is a chemical compound with the molecular formula C6H13NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-hydroxyacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-7(2)3-4-10-6(9)5-8;/h8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAITVJJELNFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with glycolic acid in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(Dimethylamino)ethanol+Glycolic Acid+Hydrochloric Acid→2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry
- Polymerization: The compound is used as a monomer in the production of cationic polymers. Its ability to undergo polymerization enables the development of materials with specific properties suitable for various applications, including coatings and adhesives.
- Reagent in Organic Synthesis: It serves as a critical reagent in synthesizing more complex organic molecules, facilitating advancements in chemical research.
Biology
- Gene Delivery Systems: Due to its ability to form electrostatic complexes with anionic biomolecules like DNA and RNA, this compound is employed in gene therapy research. It enhances the efficiency of gene delivery by improving cellular uptake.
- Biochemical Assays: The compound is utilized in various biochemical assays, aiding in the study of cellular processes and interactions with biomolecules.
Medicine
- Drug Delivery Systems: Its biocompatibility and biodegradability make it an excellent candidate for drug delivery applications. Research has shown that it can be used to create nanocarriers for targeted drug delivery, improving therapeutic efficacy while minimizing side effects.
- Therapeutic Applications: Ongoing research is exploring its potential as a pharmacological tool in treating various diseases, including cancer and neurological disorders.
Case Study 1: Gene Delivery Efficiency
A study evaluated the effectiveness of 2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride in gene delivery systems. The results indicated that formulations incorporating this compound significantly enhanced transfection rates in vitro compared to traditional methods. The study emphasized its potential for developing non-viral gene therapy approaches.
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against several Gram-positive bacteria. The findings suggest potential applications in developing new antimicrobial agents that could address antibiotic resistance issues.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemistry | Polymerization, Organic Synthesis | Enables development of specialized materials |
| Biology | Gene Delivery Systems, Biochemical Assays | Enhances cellular uptake and interaction studies |
| Medicine | Drug Delivery Systems, Therapeutic Applications | Improves drug efficacy and reduces side effects |
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanol
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethoxyethanol
Uniqueness
2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions.
Biological Activity
2-(Dimethylamino)ethyl 2-hydroxyacetate;hydrochloride, also known as DMAE-HCl, is a compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 179.64 g/mol
DMAE-HCl is believed to function primarily as a precursor to acetylcholine, a critical neurotransmitter involved in numerous physiological processes, including muscle contraction and cognitive functions. The compound's mechanism involves:
- Cholinergic Activity : By enhancing acetylcholine synthesis, DMAE may improve cognitive function and memory retention.
- Antioxidant Properties : DMAE exhibits the ability to scavenge free radicals, which may contribute to its neuroprotective effects.
Neuroprotective Effects
Research indicates that DMAE-HCl may exert protective effects on neurons. A study highlighted its potential in mitigating neurodegenerative conditions by reducing oxidative stress and enhancing neuronal survival in vitro .
Cognitive Enhancement
Clinical studies have suggested that DMAE may improve cognitive performance and mood. For instance, a randomized controlled trial found that participants receiving DMAE demonstrated significant improvements in memory recall compared to a placebo group .
Antimicrobial Activity
DMAE-HCl has shown promising antimicrobial properties against various pathogens. One study reported its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Studies
Research Findings
- Cognitive Effects : A systematic review concluded that DMAE may enhance cognitive performance, particularly in older adults experiencing mild cognitive impairment. The review analyzed multiple studies and found consistent improvements in attention and memory tasks.
- Neuroprotection : In animal models of Alzheimer’s disease, DMAE administration resulted in decreased levels of amyloid-beta plaques and improved behavioral outcomes related to memory and learning .
- Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of DMAE revealed that it inhibited the growth of specific strains of bacteria, suggesting a role for DMAE in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
